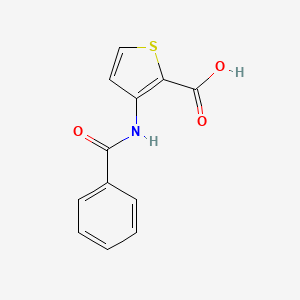

3-(Benzoylamino)-2-thiophenecarboxylic acid

Beschreibung

The exact mass of the compound 3-(Benzoylamino)-2-thiophenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Benzoylamino)-2-thiophenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzoylamino)-2-thiophenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-benzamidothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-4-2-1-3-5-8)13-9-6-7-17-10(9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWJNJRYSGZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Benzoylamino)-2-thiophenecarboxylic acid

Introduction: The Significance of the Thiophene Carboxamide Scaffold

Thiophene derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1][2] The thiophene ring system is a privileged scaffold, meaning it is a common structural motif in biologically active compounds. This is due to its unique electronic properties and its ability to engage in various intermolecular interactions. When functionalized as a carboxamide, the thiophene core becomes a key building block for a multitude of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][3] The title compound, 3-(Benzoylamino)-2-thiophenecarboxylic acid, is a valuable intermediate in the synthesis of more complex molecules, particularly those designed to interact with specific biological targets. Its structure combines the rigidity of the thiophene ring, the hydrogen-bonding capabilities of the amide linkage, and the reactive handle of the carboxylic acid, making it a versatile platform for drug discovery and development. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic route to this important molecule, designed for researchers and professionals in the field.

Synthetic Strategy: A Three-Step Approach

The synthesis of 3-(Benzoylamino)-2-thiophenecarboxylic acid is most effectively achieved through a three-step sequence, starting from readily available starting materials. This strategy is logical and ensures a high degree of purity in the final product. The overall synthetic pathway is as follows:

-

Gewald Reaction: The synthesis of the thiophene ring system is accomplished via the Gewald reaction, a powerful one-pot, multi-component reaction that efficiently constructs highly substituted 2-aminothiophenes.[4][5]

-

Benzoylation: The amino group of the 2-aminothiophene intermediate is then acylated with benzoyl chloride in a Schotten-Baumann reaction to form the desired benzoylamide.

-

Hydrolysis: The final step is the saponification of the ester group to the carboxylic acid, yielding the target molecule.

This approach is advantageous as it allows for the purification of intermediates at each stage, ensuring the final product is of high quality.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)

The Gewald reaction is a cornerstone of thiophene synthesis.[4][5] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. In this protocol, we will use cyclohexanone as the ketone component.

Reaction Scheme:

Gewald Reaction for the synthesis of the thiophene intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Equivalents |

| Cyclohexanone | 98.14 | 4.91 | 0.05 | 1.0 |

| Ethyl Cyanoacetate | 113.12 | 5.66 | 0.05 | 1.0 |

| Sulfur (elemental) | 32.06 | 1.60 | 0.05 | 1.0 |

| Morpholine | 87.12 | 4.36 | 0.05 | 1.0 |

| Methanol | - | 30 mL | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (4.91 g, 0.05 mol), ethyl cyanoacetate (5.66 g, 0.05 mol), elemental sulfur (1.60 g, 0.05 mol), and methanol (30 mL).

-

With continuous stirring, slowly add morpholine (4.36 g, 0.05 mol) to the mixture over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture between 35-40 °C during the addition.

-

After the addition is complete, continue stirring the mixture at 40 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).

-

Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Part 2: Synthesis of Ethyl 3-(benzoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (Benzoylation)

The benzoylation of the amino group is achieved using the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.

Reaction Scheme:

Benzoylation of the aminothiophene intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Equivalents |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 225.32 | 4.51 | 0.02 | 1.0 |

| Benzoyl Chloride | 140.57 | 3.09 | 0.022 | 1.1 |

| Pyridine | 79.10 | 20 mL | - | - |

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4.51 g, 0.02 mol) in pyridine (20 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add benzoyl chloride (3.09 g, 0.022 mol) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove pyridine hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 3-(benzoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate.

Part 3: Synthesis of 3-(Benzoylamino)-2-thiophenecarboxylic acid (Hydrolysis)

The final step is the hydrolysis of the ester to the corresponding carboxylic acid using a strong base.

Reaction Scheme:

Alkaline hydrolysis of the benzoylated ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Equivalents |

| Ethyl 3-(benzoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | 329.42 | 3.29 | 0.01 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 | 0.02 | 2.0 |

| Ethanol | - | 20 mL | - | - |

| Water | - | 10 mL | - | - |

| Hydrochloric Acid (HCl) | - | As needed | - | - |

Procedure:

-

In a 100 mL round-bottom flask, suspend ethyl 3-(benzoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (3.29 g, 0.01 mol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Add sodium hydroxide (0.80 g, 0.02 mol) to the suspension.

-

Heat the mixture to reflux with stirring for 3 hours. The suspension should gradually become a clear solution.

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with 20 mL of water and cool it in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring.

-

Collect the precipitated white solid by vacuum filtration, wash it with cold water until the washings are neutral, and dry it in a vacuum oven at 60 °C.

-

The final product, 3-(benzoylamino)-2-thiophenecarboxylic acid, can be further purified by recrystallization from a suitable solvent if necessary.

Reaction Mechanisms

Gewald Reaction Mechanism

The mechanism of the Gewald reaction is a multi-step process that begins with a Knoevenagel condensation.[5]

Mechanism of the Gewald Reaction.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur adds to the β-position of the α,β-unsaturated nitrile in a Michael-type addition, followed by the formation of a thiolate.

-

Intramolecular Cyclization: The thiolate then attacks the nitrile group in an intramolecular fashion, leading to the formation of the thiophene ring.

-

Tautomerization: A final tautomerization step yields the stable 2-aminothiophene product.

Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. staff.najah.edu [staff.najah.edu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

3-Benzamidothiophene-2-carboxylic acid structure

An In-Depth Technical Guide to 3-Benzamidothiophene-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-Benzamidothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structural attributes, propose a detailed and rational synthetic pathway, and outline the expected spectroscopic signatures for its definitive characterization. Furthermore, this guide will synthesize the current understanding of the therapeutic potential of the thiophene-carboxamide scaffold, drawing insights from related structures to highlight its promise in drug discovery and development for researchers, scientists, and professionals in the field.

Part 1: Molecular Structure and Physicochemical Properties

3-Benzamidothiophene-2-carboxylic acid is a molecule built upon a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This core is functionalized with two key groups that dictate its chemical behavior and biological potential: a carboxylic acid at the C2 position and a benzamido group at the C3 position.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, a feature that significantly influences aqueous solubility and the ability to interact with biological targets.[1][2] The adjacent benzamido group, an amide linkage to a phenyl ring, provides a rigid, planar structure capable of participating in π-stacking interactions and further hydrogen bonding. The spatial arrangement of these groups creates a distinct chemical environment for potential receptor binding.

According to IUPAC nomenclature rules, the carboxylic acid group takes precedence, making "thiophene-2-carboxylic acid" the parent name.[3][4] The substituent at position 3 is a "benzamido" group (a benzoyl group attached to an amino linker).

Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | 3-(Benzoylamino)thiophene-2-carboxylic acid | [5] |

| Synonyms | 3-Benzamidothiophene-2-carboxylic acid | [5] |

| CAS Number | 478080-03-4 | [5] |

| Molecular Formula | C₁₂H₉NO₃S | [5] |

| Molecular Weight | 247.27 g/mol | [5] |

Part 2: Synthesis and Mechanistic Rationale

A robust synthesis of 3-Benzamidothiophene-2-carboxylic acid can be logically designed by leveraging established methodologies for the formation of substituted thiophenes and subsequent functional group manipulations. A highly effective strategy involves the synthesis of a 3-aminothiophene-2-carboxylate ester precursor, followed by N-acylation and final ester hydrolysis.

The chosen pathway begins with a Gewald-type reaction to construct the thiophene ring, followed by a standard Schotten-Baumann acylation, and concludes with saponification. This approach is selected for its reliability and the commercial availability of starting materials.

Caption: Proposed synthetic workflow for 3-Benzamidothiophene-2-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate [6]

-

Rationale: This step utilizes a base-mediated condensation and cyclization. Sodium methoxide acts as a strong base to deprotonate the α-carbon of methyl thioglycolate, forming a nucleophilic thiolate. This intermediate then attacks one of the chlorinated carbons of α,β-dichloropropionitrile, initiating an intramolecular cyclization to form the stable aromatic thiophene ring. Ether is chosen as an anhydrous solvent to prevent unwanted side reactions with the strong base.

-

Procedure:

-

A suspension of sodium methoxide (1.1 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C.

-

A solution of methyl thioglycolate (1.0 eq) in anhydrous ether is added dropwise with stirring.

-

After stirring for 15 minutes, a solution of α,β-dichloropropionitrile (1.0 eq) in anhydrous ether is added dropwise, maintaining the temperature below 10°C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then neutralized with a calculated amount of dilute acetic acid and washed with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield methyl 3-aminothiophene-2-carboxylate.

-

Step 2: Synthesis of Methyl 3-benzamidothiophene-2-carboxylate

-

Rationale: A classic Schotten-Baumann reaction is employed for the N-acylation. The reaction is performed in a two-phase system (e.g., dichloromethane/water) with a base (NaOH) in the aqueous phase. The base deprotonates the amine, increasing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated from the reaction with benzoyl chloride, driving the reaction to completion.

-

Procedure:

-

Methyl 3-aminothiophene-2-carboxylate (1.0 eq) is dissolved in dichloromethane.

-

An aqueous solution of sodium hydroxide (2.0 eq) is added, and the biphasic mixture is stirred vigorously.

-

Benzoyl chloride (1.1 eq) is added dropwise. The reaction is monitored by TLC until the starting material is consumed.

-

The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed in vacuo to yield the crude ester.

-

Step 3: Synthesis of 3-Benzamidothiophene-2-carboxylic acid (Final Product)

-

Rationale: Saponification is a standard method for ester hydrolysis. Sodium hydroxide in an aqueous/alcoholic solvent system attacks the electrophilic carbonyl carbon of the ester. The reaction is heated to ensure complete conversion. A final acidification step is critical to protonate the resulting carboxylate salt, precipitating the desired carboxylic acid product.

-

Procedure:

-

The crude methyl 3-benzamidothiophene-2-carboxylate from the previous step is dissolved in a mixture of methanol and 4N aqueous sodium hydroxide solution (3.0 eq).

-

The solution is heated to reflux for 2-4 hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified to pH 2-3 with dilute hydrochloric acid, causing the product to precipitate.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Benzamidothiophene-2-carboxylic acid.

-

Part 3: Spectroscopic Characterization

Definitive structural confirmation of the synthesized 3-Benzamidothiophene-2-carboxylic acid relies on a combination of spectroscopic techniques. The predicted data below are based on established principles for the analysis of carboxylic acids and aromatic amides.[7][8][9][10]

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 ppm (broad) | Highly deshielded proton due to electronegative oxygens and hydrogen bonding.[8] |

| Amide (-NH-) | 8.5 - 9.5 ppm (singlet) | Deshielded proton adjacent to the electron-withdrawing amide carbonyl. | |

| Benzoyl Aromatic | 7.4 - 8.0 ppm (multiplet) | Standard aromatic region for a monosubstituted benzene ring. | |

| Thiophene Aromatic | 7.0 - 8.0 ppm (2 doublets) | Protons on the thiophene ring, coupled to each other. | |

| ¹³C NMR | Carboxylic Acid (-C OOH) | 165 - 180 ppm | Characteristic shift for a carboxyl carbon. |

| Amide (-C ONH-) | 160 - 170 ppm | Characteristic shift for an amide carbonyl carbon. | |

| Aromatic Carbons | 110 - 140 ppm | Resonances for the 10 carbons of the thiophene and phenyl rings. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen bonding in the carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 cm⁻¹ (strong) | Carbonyl stretch of a conjugated carboxylic acid.[9] | |

| C=O Stretch (Amide I Band) | 1650 - 1690 cm⁻¹ (strong) | Carbonyl stretch of the secondary amide group.[11] | |

| N-H Bend (Amide II Band) | 1510 - 1550 cm⁻¹ | Bending vibration coupled with C-N stretching. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 247 | Corresponds to the molecular weight of C₁₂H₉NO₃S. |

| Fragments | m/z = 229, 144, 105 | Loss of H₂O (-18), loss of benzoyl group (-103), and benzoyl cation [C₆H₅CO]⁺. |

Part 4: Applications in Drug Discovery and Development

The 3-Benzamidothiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Thiophene rings are considered bioisosteres of phenyl rings, offering similar aromatic properties but with different electronic distribution and metabolic profiles. The combination of a thiophene core with carboxamide functionalities has given rise to a multitude of compounds with diverse biological activities.

Derivatives of this core structure have demonstrated significant potential across several therapeutic areas:

-

Antimicrobial Agents: The thiophene nucleus is present in numerous compounds with antibacterial and antifungal properties. Acylhydrazone derivatives of a related benzothiophene scaffold have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[12][13]

-

Anticancer Activity: 2-Aminothiophene-3-carboxylic acid esters have been identified as novel cytostatic agents with unusual selectivity for specific tumor cell lines, including prostate cancer and T-cell lymphoma.[14] They appear to induce apoptosis and cause cell cycle arrest in the G1 phase.

-

Anti-inflammatory Agents: Various derivatives of benzothiophene carboxylic acids have been synthesized and found to possess anti-inflammatory and analgesic activities, potentially through the inhibition of cyclo-oxygenase (COX) and 5-lipoxygenase pathways.[15]

-

Enzyme Inhibition: Thiophene-arylamide derivatives have been developed as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, highlighting their potential as novel anti-tubercular agents.[16]

The structure of 3-Benzamidothiophene-2-carboxylic acid serves as an excellent starting point for structure-activity relationship (SAR) studies. Modifications can be systematically introduced to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

Conclusion

3-Benzamidothiophene-2-carboxylic acid represents a molecule of considerable scientific interest, underpinned by a versatile and biologically relevant chemical scaffold. Its rational synthesis is achievable through established chemical transformations, and its structure can be unambiguously confirmed using standard spectroscopic methods. The extensive body of literature on related thiophene derivatives strongly suggests that this compound and its analogues are promising candidates for further investigation in the development of novel therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically exploit this valuable chemical entity.

References

-

Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzoyl-2-thiophenecarboxylic acid. Retrieved from [Link]

-

Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of the Chemical Society C: Organic, 915-919. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2962. Retrieved from [Link]

-

University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

CBG Chem. (n.d.). 3-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

- Fiesselmann, H. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents. DE1055007B.

-

Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 526. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Punegov, A. V., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Retrieved from [Link]

-

Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Retrieved from [Link]

-

Supporting Information for: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.). Retrieved from [Link]

-

Andrei, G., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. Retrieved from [Link]

-

Gescheidt, G., et al. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Naming Carboxylic Acids - IUPAC Nomenclature. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wang, Z., et al. (2020). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 63(8), 4333–4354. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylic Acids [colapret.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 478080-03-4 CAS Manufactory [m.chemicalbook.com]

- 6. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and improved safety profiles. Within this dynamic environment, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with over 75% of clinically used drugs featuring at least one heterocyclic ring in their structure.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, holds a position of particular distinction.[2] Its unique physicochemical properties, including its aromaticity, lipophilicity, and ability to engage in various non-covalent interactions, make it a highly versatile scaffold for the design of bioactive molecules.[2][3] The thiophene nucleus is a bioisostere of the phenyl group, allowing for its substitution in known pharmacophores to modulate biological activity and pharmacokinetic properties.[2] This guide provides an in-depth exploration of the diverse biological activities of thiophene derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential.

I. Synthetic Strategies for Biologically Active Thiophene Derivatives

The foundation of any drug discovery program lies in the efficient and versatile synthesis of the target compounds. The Gewald reaction, a one-pot multicomponent reaction, stands as a cornerstone for the synthesis of 2-aminothiophenes, a class of derivatives with a broad spectrum of biological activities.[4][5] This reaction's prominence stems from the ready availability of starting materials and the generally mild reaction conditions.[4]

The Gewald Aminothiophene Synthesis: A Powerful Tool

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4][5] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene core.[6]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis of a representative 2-aminothiophene derivative using the Gewald reaction.

Materials:

-

Cyclohexanone (0.05 mol)

-

Ethyl cyanoacetate (0.05 mol)

-

Elemental sulfur (0.05 mol)

-

Methanol (30 mL)

-

Morpholine (5 mL)

-

Ethanol (for recrystallization)

Procedure:

-

To a mixture of cyclohexanone (0.05 mol) and ethyl cyanoacetate (0.05 mol) in methanol (30 mL), add elemental sulfur (0.05 mol).

-

With continuous stirring, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.

-

Stir the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the resulting precipitate and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[7]

Rationale: The use of morpholine as a base facilitates the initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. The subsequent heating in the presence of sulfur drives the cyclization and aromatization to form the thiophene ring. Recrystallization is a standard purification technique to obtain a product of high purity.

Diagram: The Gewald Synthesis of a 2-Aminothiophene Derivative

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

II. Anticancer Activity: A Prominent Therapeutic Avenue

Thiophene derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action spanning a wide range of cellular targets and signaling pathways.[8][9]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases .[1][8] They can also interfere with tubulin polymerization , leading to mitotic arrest and apoptosis.[10] Furthermore, some derivatives induce apoptosis through the activation of reactive oxygen species (ROS) .[1][8] The planar nature of the thiophene ring is thought to contribute to the effective binding of these molecules to their target receptors.[2][3]

Diagram: Anticancer Mechanisms of Thiophene Derivatives

Caption: Key mechanisms of anticancer activity for thiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[9] For instance, the presence of specific functional groups can enhance the binding affinity to target enzymes or improve cellular uptake. SAR studies have been instrumental in optimizing the anticancer activity of these compounds.[8][11]

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the in vitro anticancer activity of selected thiophene derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 480 | HeLa | 33.42 (µg/mL) | [12] |

| Hep G2 | 12.61 (µg/mL) | [12] | |

| Compound 471 | HeLa | 23.79 (µg/mL) | [12] |

| Hep G2 | 13.34 (µg/mL) | [12] | |

| TP 5 | HepG2 | <30.0 (µg/mL) | [13] |

| SMMC-7721 | <30.0 (µg/mL) | [13] | |

| Compound 2b | Hep3B | 5.46 | [11] |

| Compound 2d | Hep3B | 8.85 | [11] |

| Compound 2e | Hep3B | 12.58 | [11] |

| BZ02 | A549 | 6.10 | [10] |

| BZA09 | A549 | 2.73 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][14]

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2)

-

Complete culture medium

-

96-well plates

-

Thiophene derivative stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium and add them to the designated wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[7]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete dissolution of the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the thiophene derivative relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Rationale: This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells. The solubilization step is necessary to dissolve the insoluble formazan crystals before spectrophotometric quantification.

III. Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[15][16]

Mechanism of Action: Disrupting Microbial Processes

The antimicrobial mechanisms of thiophene derivatives are diverse. Some compounds have been shown to increase the permeability of the bacterial membrane, leading to cell lysis.[16] Others are believed to inhibit essential bacterial enzymes or interfere with microbial DNA replication. Molecular docking studies have suggested that some thiophene derivatives can bind to bacterial proteins such as outer membrane proteins (OMPs).[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of thiophene derivatives is influenced by the substituents on the thiophene ring. For example, the incorporation of specific heterocyclic rings or functional groups can enhance the potency and spectrum of activity.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Thiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC50 (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii | 16-32 | [15][16] |

| Col-R E. coli | 8-32 | [15][16] | |

| Thiophene 5 | Col-R A. baumannii | 16-32 | [15][16] |

| Col-R E. coli | 8-32 | [15][16] | |

| Thiophene 8 | Col-R A. baumannii | 16-32 | [15][16] |

| Col-R E. coli | 8-32 | [15][16] | |

| Thiophene 4 | A. baumannii Ab21 | 4 | [17] |

| E. coli MCR1+ | 16 | [17] | |

| Thiophene 5 | A. baumannii Ab11 | 4 | [17] |

| E. coli R6 MCR1 | 16 | [17] | |

| Thiophene 8 | A. baumannii Ab11 | 16 | [17] |

| E. coli R6 MCR1 | 16 | [17] |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases represent a significant burden on global health. Thiophene derivatives have demonstrated potent anti-inflammatory properties, with several compounds reaching the market as non-steroidal anti-inflammatory drugs (NSAIDs).[18][19]

Mechanism of Action: Beyond COX/LOX Inhibition

The classical mechanism of action for many anti-inflammatory thiophene derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes.[18][19] However, emerging research indicates that their anti-inflammatory effects are more complex. Some derivatives can modulate the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and may also act as peroxisome proliferator-activated receptor (PPAR) inhibitors.[18]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiophene derivatives is significantly influenced by their substitution patterns. The presence of carboxylic acid, ester, amine, and amide functional groups, as well as methyl and methoxy substituents, has been frequently associated with potent anti-inflammatory effects, particularly through the inhibition of COX and LOX enzymes.[20] For example, the presence of chlorine and methyl groups has been shown to be important for phospholipase A2 (PLA2) inhibition.[19] In some cases, coupling the thiophene ring with other pharmacophores, such as a morphine ring, can enhance anti-inflammatory activity.[19]

V. Neurological Effects: Targeting the Central Nervous System

Thiophene derivatives have shown promise in the treatment of a variety of neurological disorders, including neurodegenerative diseases and psychiatric conditions.[2][3] The lipophilicity of the thiophene ring is a key attribute that facilitates penetration of the blood-brain barrier (BBB), a critical requirement for centrally acting drugs.[2][3]

Mechanism of Action in Neurodegenerative Diseases

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, thiophene derivatives have been shown to exert their effects through multiple mechanisms.[3] They can inhibit the aggregation of pathological proteins such as amyloid-beta (Aβ) and tau, reduce oxidative stress through their antioxidant properties, and mitigate neuroinflammation.[3] A significant target for some thiophene derivatives is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[21] Inhibition of GSK-3β can reduce tau pathology and Aβ production.[21]

Diagram: Neuroprotective Mechanisms of Thiophene Derivatives

Caption: Key neuroprotective mechanisms of thiophene derivatives.

VI. Conclusion and Future Perspectives

The thiophene scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a remarkable diversity of biological activities. From potent anticancer and antimicrobial agents to effective anti-inflammatory and neuroprotective compounds, the therapeutic potential of thiophene derivatives is vast and continues to be an active area of research.

The future of thiophene-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the synthesis of next-generation thiophene-based therapeutics.[3] Furthermore, the exploration of novel biological targets and a deeper understanding of the intricate mechanisms of action will undoubtedly unlock new therapeutic opportunities for this versatile heterocyclic scaffold. The continued investigation of thiophene derivatives holds immense promise for addressing some of the most pressing challenges in modern medicine.

VII. References

-

Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

-

Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. Encyclopedia. [Link]

-

El-Damasy, A. K., et al. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PLoS ONE, 15(4), e0231579. [Link]

-

Kumar, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104193. [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

YouTube. (2020, May 25). Synthesis, Reactions and Medicinal uses - Thiophene. Retrieved from [Link]

-

Sabnis, R. W., et al. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 48(4), 737-752. [Link]

-

Gil-Marqués, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1374508. [Link]

-

de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Sharma, P., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Critical Reviews in Toxicology, 1-25. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Scientific Reports, 8(1), 1-13. [Link]

-

Gil-Marqués, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]

-

Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. Encyclopedia. [Link]

-

Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Siddiqui, N., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 1-13. [Link]

-

ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Retrieved from [Link]

-

Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8533-8540. [Link]

-

El-Naggar, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Retrieved from [Link]

-

PeerJ. (2023). New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. PeerJ, 11, e16568. [Link]

-

MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

-

Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(2), 253. [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]

-

Iliescu, F., et al. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 16(9), 7996-8005. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. d-nb.info [d-nb.info]

- 7. asianpubs.org [asianpubs.org]

- 8. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. clyte.tech [clyte.tech]

- 20. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis [PeerJ] [peerj.com]

- 21. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 3-Amidothiophene-2-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: The Enigmatic Case of CAS 478080-03-4 and the Pivot to a Promising Scaffold

Initial inquiries into the specific research applications of CAS 478080-03-4, identified as 3-(4-Methylbenzamido)thiophene-2-carboxylic acid, yielded a conspicuous absence of dedicated public-domain research. This intriguing scarcity of data on a well-defined chemical entity suggests several possibilities: it may be a novel compound with as-yet-unpublished findings, a key intermediate in proprietary synthetic pathways, or a molecule that has not demonstrated significant biological activity in initial screens.

However, the core structure of this molecule, a 3-amidothiophene-2-carboxylic acid, belongs to a class of compounds that has garnered substantial interest in medicinal chemistry. The thiophene ring, a bioisostere of the benzene ring, offers unique physicochemical properties that researchers have adeptly exploited to create novel therapeutic agents. This guide, therefore, pivots from the specific to the scaffold, providing an in-depth technical exploration of the broader class of 3-amidothiophene-2-carboxylic acids and their derivatives. We will delve into the established and emerging research applications, key synthetic strategies, and the underlying structure-activity relationships that make this a fertile ground for drug discovery.

The 3-Amidothiophene-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-amidothiophene-2-carboxylic acid scaffold is characterized by a central thiophene ring with an amide linkage at the 3-position and a carboxylic acid group at the 2-position. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.

| Chemical Moiety | Key Properties and Contributions to Biological Activity |

| Thiophene Ring | A five-membered aromatic heterocycle containing a sulfur atom. It serves as a bioisostere for a phenyl ring, often improving metabolic stability and modulating electronic properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological targets. |

| Carboxylic Acid (C2-position) | A key functional group that is often crucial for interaction with target proteins, particularly through the formation of salt bridges with basic amino acid residues (e.g., lysine, arginine). It also influences the compound's solubility and pharmacokinetic profile. |

| Amide Linkage (C3-position) | Provides a planar, rigid unit that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The substituents on the amide nitrogen and the carbonyl group are critical for determining target specificity and potency. |

The strategic placement of these functional groups creates a versatile platform for designing molecules that can interact with a wide range of biological targets.

Key Research Applications and Therapeutic Targets

Derivatives of the 3-amidothiophene-2-carboxylic acid scaffold have demonstrated significant potential across several therapeutic areas. The following sections will explore some of the most promising applications, supported by experimental evidence and mechanistic insights.

Oncology: Targeting Kinase Signaling and Beyond

The field of oncology has seen a surge in the development of small molecule inhibitors that target key signaling pathways driving cancer cell proliferation and survival. Thiophene-based compounds have emerged as potent modulators of these pathways.

Workflow for Screening Novel Thiophene Derivatives in Oncology

Caption: A generalized workflow for the preclinical evaluation of novel 3-amidothiophene-2-carboxylic acid derivatives as potential anticancer agents.

A notable application of this scaffold is in the development of VEGFR-2 inhibitors . VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. A recent study detailed the synthesis of novel thiophene-3-carboxamide derivatives that exhibited potent anti-proliferative activity against various cancer cell lines and effective VEGFR-2 inhibitory activity. The mechanism of action involves the inhibition of VEGFR-2 phosphorylation, leading to the suppression of downstream signaling pathways like the MEK/ERK pathway.

Experimental Protocol: VEGFR-2 Kinase Assay

-

Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure : a. Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 96-well plate. b. Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate to each well. c. Initiate the kinase reaction by adding 25 µL of ATP solution. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Neuroinflammation and Pain: Modulating Ion Channels

Chronic pain and neuroinflammatory conditions represent a significant unmet medical need. Research has shown that derivatives of benzo[b]thiophene, a related scaffold, can act as potent antiseizure and antinociceptive agents. The proposed mechanism of action for some of these compounds is the modulation of neuronal voltage-sensitive sodium channels.

Signaling Pathway: Role of Voltage-Gated Sodium Channels in Nociception

An In-Depth Technical Guide to the Discovery of Novel Thiophene-Based Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery process for novel thiophene-based therapeutic agents. We will move beyond rote protocols to explore the underlying scientific rationale, from initial in silico design to preclinical validation, ensuring a narrative grounded in expertise, trustworthiness, and authoritative scientific evidence.

Introduction: The Thiophene Scaffold - A Privileged Core in Modern Drug Discovery

The journey of the thiophene ring in medicinal chemistry is a remarkable one, from its serendipitous discovery by Viktor Meyer in 1882 as a contaminant in benzene to its current status as a "privileged pharmacophore".[1][2] This five-membered aromatic heterocycle, with the formula C₄H₄S, owes its prominence to a unique combination of physicochemical properties.[2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, effectively mimicking phenyl-containing molecules to modulate biological function, often with improved potency, selectivity, or pharmacokinetic profiles.[1][3][4]

The sulfur atom in the thiophene ring is a key feature, enhancing drug-receptor interactions through potential hydrogen bonding and modifying the molecule's overall electronic distribution.[1][5] This versatility has led to the incorporation of the thiophene moiety in a wide array of therapeutics.[6] In fact, the thiophene nucleus is a cornerstone in numerous FDA-approved drugs, spanning therapeutic areas such as antiplatelet agents (clopidogrel, ticlopidine), anti-inflammatory drugs (tiaprofenic acid), antipsychotics (olanzapine), and anticancer agents (raltitrexed).[1][3][7][8] Its proven success and synthetic tractability make it a focal point for the development of next-generation therapeutics.[4][9]

Part I: Rational Design & In Silico Screening of Thiophene-Based Drug Candidates

The modern drug discovery workflow begins not at the lab bench, but in the computer. Rational, target-driven design minimizes costly and time-consuming trial-and-error synthesis. By leveraging computational tools, we can predict how a novel thiophene derivative might interact with a biological target, prioritizing the most promising candidates for synthesis.

Pillar 1: Structure-Based and Ligand-Based Drug Design

The two primary arms of computational drug design are Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).

-

SBDD (e.g., Molecular Docking): This approach is used when the three-dimensional structure of the biological target (like an enzyme or receptor) is known. We can simulate the binding of virtual thiophene compounds into the target's active site to predict binding affinity and orientation. This allows for the rational design of molecules with optimized interactions.[1][10]

-

LBDD (e.g., QSAR): When the target's structure is unknown, we can use a set of known active molecules to build a model. Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structures with biological activities, helping to predict the potency of new thiophene analogues.[1]

The following diagram illustrates the typical computational screening workflow.

Caption: A typical workflow for the in silico screening of novel compounds.

Experimental Protocol: In Silico Docking of a Thiophene Derivative

This protocol provides a self-validating system for assessing the potential of a novel compound to bind to a target protein.

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ligands, and co-factors from the PDB file.

-

Add polar hydrogens and assign atomic charges (e.g., using AutoDock Tools). The correct protonation state is critical for predicting accurate binding interactions.

-

-

Preparation of the Ligand (Thiophene Compound):

-

Draw the 2D structure of the thiophene derivative and convert it to a 3D structure using software like ChemDraw or MarvinSketch.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Grid Box Generation:

-

Define the binding site on the receptor. This is typically the location of the co-crystallized ligand or a known active site.

-

Generate a grid box that encompasses this entire binding site. The grid parameters define the search space for the docking algorithm.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina). The algorithm will explore multiple conformations and orientations of the ligand within the grid box.

-

The program will output a series of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[10]

-

-

Analysis and Validation:

-

Analyze the top-ranked poses. Examine the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the thiophene ligand and the receptor's amino acid residues.

-

Self-Validation: Re-dock the original co-crystallized ligand into the receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2.0 Å to validate the docking protocol.

-

A low binding energy score and favorable interactions with key residues suggest the compound is a promising candidate for synthesis.[10]

-

Part II: Synthesis of Novel Thiophene Derivatives: Strategies and Methodologies

The choice of synthetic strategy is a critical decision driven by factors such as desired substitution patterns, functional group tolerance, reaction efficiency, and scalability. Modern chemistry offers a diverse toolkit for constructing the thiophene core.

Causality of Synthetic Route Selection

-

Classical Methods (e.g., Gewald Reaction): Often chosen for their simplicity and access to highly functionalized 2-aminothiophenes, which are valuable building blocks.[1][11] However, they can sometimes require harsh conditions.[1]

-

Metal-Catalyzed Cross-Coupling: Preferred for their high regioselectivity and broad functional group tolerance, allowing for the construction of complex derivatives that are inaccessible through classical methods.[1][12]

-

Multicomponent Reactions (MCRs): Highly valued for efficiency and diversity. MCRs combine three or more reactants in a single pot to form a complex product, reducing waste and purification steps, which is ideal for generating chemical libraries.[1][13]

Caption: Comparison of major synthetic routes to thiophene derivatives.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

The Gewald reaction is a cornerstone of thiophene synthesis, producing highly substituted 2-aminothiophenes in a single step.[11][14]

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add an appropriate ketone (1.0 eq), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

-

Catalyst Addition:

-

Add a catalytic amount of a base, such as diethylamine or morpholine (0.1-0.2 eq), to the mixture. The base is crucial as it catalyzes the initial Knoevenagel condensation between the ketone and the nitrile.

-

-

Reaction Execution:

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Confirm the structure and purity using the characterization methods outlined in the next section.

-

Part III: Structural Elucidation and Characterization

Unambiguous confirmation of a newly synthesized compound's structure and purity is non-negotiable. A combination of spectroscopic techniques is employed to build a complete and self-validating picture of the molecule.

Caption: A streamlined workflow for the structural confirmation of a new compound.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the molecular structure, including the connectivity of atoms (¹H-¹H COSY), the carbon backbone (¹³C NMR), and the number and environment of protons (¹H NMR).[15][16]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HR-MS) is particularly powerful, providing a highly accurate mass that can confirm the elemental composition and molecular formula.[15][17]

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic vibrational frequencies.[10][15]

Data Presentation: Expected Spectroscopic Data

The following table summarizes predicted spectroscopic data for a hypothetical compound, 3-acetyl-2-amino-4-methylthiophene. This serves as a template for organizing characterization results.

| Technique | Parameter | Expected Value/Observation | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5 (s, 2H) | -NH₂ |

| ~2.4 (s, 3H) | -COCH₃ | ||

| ~2.2 (s, 3H) | Thiophene-CH₃ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~190 | C=O |

| ~160, ~145, ~120, ~115 | Thiophene Ring Carbons | ||

| ~30 | -COCH₃ | ||

| ~15 | Thiophene-CH₃ | ||

| IR | Wavenumber (cm⁻¹) | ~3400-3300 | N-H stretch |

| ~1650 | C=O stretch | ||

| HR-MS | m/z [M+H]⁺ | Calculated: 156.0532 | Found: 156.0535 (for C₇H₁₀NOS⁺) |

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified thiophene compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid overlapping signals with the compound.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Acquisition of ¹H Spectrum: Acquire the proton spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

-

Acquisition of ¹³C Spectrum: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon.

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns (multiplicity), and integration to assign the signals to specific protons and carbons in the molecule.

-

Self-Validation: The data from ¹H, ¹³C, and 2D NMR (if acquired) must be mutually consistent and fully account for every atom in the proposed structure.

-

Part IV: In Vitro and In Vivo Evaluation: From Benchtop to Preclinical Models

Once a novel thiophene compound is synthesized and characterized, its biological activity must be rigorously evaluated. This process forms a translational bridge, moving from simple cellular assays to complex preclinical models.

In Vitro Screening: The First Test of Biological Activity

In vitro assays are rapid, high-throughput methods to assess a compound's effect on a specific biological process in a controlled environment (e.g., using isolated enzymes or cell lines).[18]

Example Application: Anticancer Activity Many thiophene derivatives have been investigated for their anticancer properties.[11][19] The MTT assay is a common colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][20][21]

Experimental Protocol: Cytotoxicity Screening using MTT Assay

-

Cell Culture: Seed cancer cells (e.g., HepG2 liver cancer cells) into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the novel thiophene compound in cell culture medium. Add the different concentrations to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[21]

-

Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effect.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and fit the data to a dose-response curve.

-

Self-Validation: The positive control should show a dose-dependent decrease in viability, confirming the assay is performing correctly. The final result is the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth. A lower IC₅₀ value indicates higher cytotoxic potency.[21]

-

Data Presentation: Comparing In Vitro and In Vivo Outcomes

A critical step in drug development is correlating in vitro potency with in vivo efficacy.[18] The table below provides an example framework for comparing these data points for an exemplary thiophene-based compound.

| Parameter | In Vitro Assay | In Vivo Model |

| Compound | Thiophene Derivative 'X' | Thiophene Derivative 'X' |

| Test System | HepG2 Cancer Cell Line | Xenograft Mouse Model (HepG2 tumors) |

| Endpoint | IC₅₀ (Cell Viability) | Tumor Growth Inhibition (TGI) |

| Result | IC₅₀ = 0.5 µM | 65% TGI at 20 mg/kg dose |

| Interpretation | High potency against cancer cells | Significant efficacy in a living organism |

Conclusion: Future Perspectives in Thiophene-Based Drug Discovery

The field of thiophene-based drug discovery continues to evolve at a rapid pace. The integration of artificial intelligence and machine learning is set to further refine in silico screening, predicting not only binding affinity but also pharmacokinetic and toxicity profiles with greater accuracy.[1] Advances in synthetic chemistry, such as flow chemistry and photocatalysis, are enabling more efficient, sustainable, and complex syntheses.[9][13] As our understanding of disease biology deepens, the versatile and privileged thiophene scaffold will undoubtedly remain a crucial component in the armamentarium of medicinal chemists, leading to the discovery of novel therapeutics to address unmet medical needs.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.

- Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. (n.d.). Taylor & Francis Online.

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate.

- Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). National Center for Biotechnology Information.

- Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). National Center for Biotechnology Information.

- Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2022). Semantic Scholar.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). National Center for Biotechnology Information.

- (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate.

- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (n.d.). National Institutes of Health.

- Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide. (n.d.). Benchchem.

- A Comparative Analysis of Thiophene-Based Anticancer Agents: Bridging In Vitro Efficacy with In Vivo Outcomes. (n.d.). Benchchem.

- Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. (2020). ResearchGate.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Hindawi.

- Thiophene-Based Compounds. (n.d.). MDPI.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI.

- Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). ACS Publications.

- Recent Achievement in the Synthesis of Thiophenes. (2021). Bentham Science Publishers.

- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). National Center for Biotechnology Information.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research Publication and Reviews.

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journalwjarr.com [journalwjarr.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. [PDF] Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Semantic Scholar [semanticscholar.org]

- 20. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Acylamino-2-thiophenecarboxylic Acids

Introduction

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties and its presence in numerous therapeutic agents.[1] Among the vast library of thiophene derivatives, 3-acylamino-2-thiophenecarboxylic acids represent a class of compounds with significant potential in drug discovery and development. Their unique structural arrangement, featuring a carboxylic acid and an adjacent acylamino group on a thiophene ring, allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and key biological applications of this important class of molecules, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways: From Precursors to Final Compounds